An In-Depth Technical Guide to 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
An In-Depth Technical Guide to 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS Number: 1157938-97-0
This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in the synthesis of advanced antifungal agents.
Core Compound Identification and Properties
1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a specialized organic building block primarily utilized in the synthesis of complex pharmaceutical molecules.[1] Its structure, incorporating a difluorinated phenyl ring and a triazole moiety, is instrumental in creating active pharmaceutical ingredients (APIs) with enhanced stability, bioavailability, and specific biological target interactions.[1]
Table 1: Physicochemical Properties of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
| Property | Value | Source |
| CAS Number | 1157938-97-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇F₂N₃O | [5] |
| Molecular Weight | 223.18 g/mol (Calculated) | |
| Appearance | White to yellow solid | [1][3][5] |
| Melting Point | 124–126°C | [5] |
| Storage | 2-8°C, in a dry, well-ventilated place | [1][3] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a nucleophilic substitution. This pathway is chosen for its efficiency and the ready availability of starting materials.
Step 1: Friedel-Crafts Acylation The synthesis initiates with the reaction of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the chloroacetyl group onto the difluorobenzene ring to form 2-chloro-1-(2,5-difluorophenyl)ethanone. The 2,5- substitution pattern is a critical determinant for the final product's structure.
Step 2: Nucleophilic Substitution The resulting α-haloketone is then reacted with 1H-1,2,4-triazole. In this step, a nitrogen atom from the triazole ring acts as a nucleophile, displacing the chloride ion from the chloroacetyl intermediate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to facilitate the reaction, yielding the final product.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, adapted from established methodologies for related isomers.[5]
Materials:
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2-chloro-1-(2,5-difluorophenyl)ethanone
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1H-1,2,4-triazole
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Potassium carbonate (K₂CO₃)
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Acetone
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Deionized water
Procedure:
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To a solution of 2-chloro-1-(2,5-difluorophenyl)ethanone (1.0 eq) in acetone (10 mL/g), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a carbonate base is critical as it is strong enough to deprotonate the triazole for the nucleophilic attack but mild enough to prevent side reactions.
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a yellow solid.[5]
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Dry the product under vacuum at 40-50°C.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures that the material meets the stringent requirements for use in pharmaceutical development.
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¹H-NMR Spectroscopy: Confirms the molecular structure. The spectrum for this compound in CDCl₃ shows characteristic peaks: a singlet for the two methylene protons (CH₂) around δ 5.61, multiplets for the three aromatic protons of the difluorophenyl ring between δ 7.21-7.36, and two singlets for the two distinct triazole protons at δ 8.02 and δ 8.22.[5] The integration of these peaks validates the proton count in each part of the molecule.
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High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental formula. For C₁₀H₇F₂N₃O, the expected monoisotopic mass [M]⁺ is 224.0557 m/z; experimental findings are typically within 5 ppm of this value.[5]
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Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1707 cm⁻¹ is characteristic of the ketone (C=O) carbonyl stretch, while bands in the 1620-1400 cm⁻¹ region correspond to the aromatic C=C and C-N stretching vibrations.[5]
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Melting Point Analysis: A sharp and defined melting point range (124–126°C) is a strong indicator of high purity.[5]
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method with UV detection is standard for quantifying the main peak and detecting any process-related impurities.
Applications in Pharmaceutical Research and Development
The primary significance of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in its role as a crucial building block for synthesizing advanced triazole antifungal agents.[1][3]
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Intermediate for Antifungal APIs: This molecule serves as a key precursor in the multi-step synthesis of potent antifungal drugs. The triazole ring is a well-established pharmacophore that inhibits fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.
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Isavuconazole Related Compound: It is identified as a related compound to Isavuconazole, a broad-spectrum triazole antifungal agent.[4] This implies its use in the synthesis pathway or its potential presence as a process-related impurity that must be monitored and controlled.
-
Impurity in Voriconazole Synthesis: Research has also demonstrated the synthesis of this compound as a positional isomer of the key raw material used in the manufacturing of Voriconazole.[5] In this context, its synthesis and characterization are vital for developing analytical methods to ensure the quality and purity of the final Voriconazole API.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated location away from incompatible materials.[1][3][6]
-
Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]
References
-
MySkinRecipes. 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]
-
MySkinRecipes. 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]
-
Reddy, G. O., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information (PMC - NIH). [Link]
Sources
- 1. 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [myskinrecipes.com]
- 2. Ethanone, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone,1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 1157938-97-0 [amp.chemicalbook.com]
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